molecular formula C15H18N4O B15112730 1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol

1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol

Cat. No.: B15112730
M. Wt: 270.33 g/mol
InChI Key: CPMKMEJQZNUOAI-UHFFFAOYSA-N
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Description

1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol is a complex organic compound that features a pyrimidine ring fused with a pyridine ring and a piperidine ring

Preparation Methods

The synthesis of 1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the pyridine ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine is reacted with a halogenated pyrimidine.

    Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. This binding can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

1-[5-(3-Methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

1-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]piperidin-4-ol

InChI

InChI=1S/C15H18N4O/c1-11-3-2-6-16-14(11)12-9-17-15(18-10-12)19-7-4-13(20)5-8-19/h2-3,6,9-10,13,20H,4-5,7-8H2,1H3

InChI Key

CPMKMEJQZNUOAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CN=C(N=C2)N3CCC(CC3)O

Origin of Product

United States

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